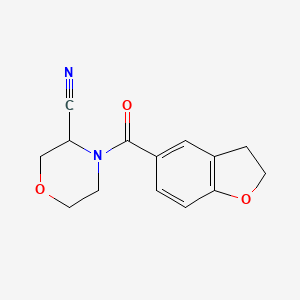

4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile

CAS No.: 1436352-19-0

Cat. No.: VC6780146

Molecular Formula: C14H14N2O3

Molecular Weight: 258.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1436352-19-0 |

|---|---|

| Molecular Formula | C14H14N2O3 |

| Molecular Weight | 258.277 |

| IUPAC Name | 4-(2,3-dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile |

| Standard InChI | InChI=1S/C14H14N2O3/c15-8-12-9-18-6-4-16(12)14(17)11-1-2-13-10(7-11)3-5-19-13/h1-2,7,12H,3-6,9H2 |

| Standard InChI Key | RDRRJTFRXAEXDM-UHFFFAOYSA-N |

| SMILES | C1COC2=C1C=C(C=C2)C(=O)N3CCOCC3C#N |

Introduction

Synthesis

The synthesis of 4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile would likely involve several steps, starting with the formation of the benzofuran core. This could be achieved through various methods, such as cyclization reactions involving phenolic precursors. The morpholine ring could be attached via a carbonyl linkage, potentially using a carbonylation reaction or an amide coupling reaction. The introduction of the carbonitrile group might involve a cyanation step.

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1. Formation of Benzofuran Core | Cyclization | Phenol derivatives, catalysts (e.g., Pd) | High temperature, solvent (e.g., MEK) |

| 2. Carbonylation | Carbonylation | CO, catalysts (e.g., Pd) | High pressure, solvent (e.g., THF) |

| 3. Morpholine Attachment | Amide Coupling | Morpholine, coupling agents (e.g., HATU) | Room temperature, solvent (e.g., DMF) |

| 4. Cyanation | Cyanation | Cyanide source (e.g., NaCN), catalysts | Room temperature, solvent (e.g., water) |

Biological Activities

While specific biological activities of 4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile are not reported, compounds with similar structural features have shown potential in various biological assays:

-

Antimicrobial Activity: Benzofuran derivatives have demonstrated antimicrobial properties against Gram-positive bacteria and fungi .

-

Anticancer Activity: Some benzofuran compounds exhibit anticancer activity, particularly against ovarian cancer cell lines .

-

Neurological Targets: The morpholine ring is often found in compounds targeting neurological receptors, suggesting potential applications in this area.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume